molecular formula C12H20F3NO B14024027 1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one CAS No. 838-01-7

1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one

Cat. No.: B14024027
CAS No.: 838-01-7
M. Wt: 251.29 g/mol
InChI Key: DVJFQSXXKZKCRF-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one is a fluorinated ketone featuring a piperidinylmethyl substituent. Its structure combines a trifluoroacetyl group with a hexan-2-one backbone and a nitrogen-containing heterocycle (piperidine). This article focuses on comparing its structural and functional attributes with analogous compounds, leveraging published data to infer its unique properties.

Properties

CAS No.

838-01-7

Molecular Formula

C12H20F3NO

Molecular Weight

251.29 g/mol

IUPAC Name

1,1,1-trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one

InChI

InChI=1S/C12H20F3NO/c1-2-3-10(11(17)12(13,14)15)8-9-4-6-16-7-5-9/h9-10,16H,2-8H2,1H3

InChI Key

DVJFQSXXKZKCRF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1CCNCC1)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one typically involves the reaction of a piperidine derivative with a trifluoromethyl ketone precursor. One common method includes the nucleophilic addition of piperidine to 1,1,1-trifluoro-2-propanone under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The compound can inhibit or activate certain enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Trifluoroacetyl Groups

Trifluoroacetylated ketones are widely studied for their reactivity and physicochemical properties. Key analogues include:

Compound Name Substituent Melting Point (°C) Yield (%) Key Characteristics Reference
1,1,1-Trifluoro-3-(2-pyridyl)-2-propanone (2a) 2-pyridyl 112–113 84 High yield; aromatic N-heterocycle
1,1,1-Trifluoro-3-(4-pyridyl)-2-propanone (2b) 4-pyridyl 168–170 90 Higher melting point than 2a
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone 4-biphenyl Not reported Not reported Requires safety precautions (GHS)
Target compound Piperidin-4-ylmethyl Not reported Not reported Piperidine may enhance bioactivity

Key Observations :

  • Substituent Effects : Pyridyl-substituted analogues (2a, 2b) exhibit high yields (84–90%) and distinct melting points, likely due to differences in crystal packing and hydrogen bonding . The biphenyl analogue’s safety data highlight the need for careful handling of trifluoroacetyl compounds with bulky aromatic groups .
Piperidine-Containing Ketones

Piperidine derivatives are prominent in medicinal chemistry due to their diverse bioactivities. A relevant example includes:

Compound Name Structure Highlights Biological Activity Reference
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Acetyl, ethyl, methoxyphenyl substituents Antimicrobial, anti-inflammatory
Target compound Trifluoroacetyl, hexan-2-one backbone Not reported

Key Observations :

  • Functional Groups : The acetyl and methoxyphenyl groups in the comparator compound contribute to its antimicrobial and anti-inflammatory activities . The target compound’s trifluoroacetyl group may confer metabolic resistance, while the hexan-2-one backbone could influence lipophilicity.
  • Synthetic Methods : Piperidine derivatives often require multi-step syntheses (e.g., Claisen-Schmidt reactions for camphor-based ketones ), but the target compound’s preparation method remains unspecified in the evidence.

Biological Activity

1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one is a fluorinated ketone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by a trifluoromethyl group and a piperidine moiety, suggests various interactions with biological targets, particularly in the fields of neuropharmacology and oncology.

The molecular formula of this compound is C13H18F3NC_{13}H_{18}F_3N, with a molecular weight of 251.29 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The trifluoromethyl group may influence the compound's binding affinity and selectivity towards specific targets.

Potential Targets:

  • Serotonin Receptors : Similar compounds have shown efficacy as selective ligands for serotonin receptors, particularly the 5-HT1D subtype .
  • Protein Kinases : There is potential for inhibition of kinases involved in cancer pathways, as seen in related compounds that target receptor tyrosine kinases like KIT and PDGFRA .

Biological Activity Data

Recent studies have evaluated the biological effects of this compound through various in vitro assays. Key findings include:

Activity IC50 (µM) Comments
Inhibition of 5-HT1D0.5High affinity compared to non-fluorinated analogs
Cytotoxicity in Cancer Cells10Effective against specific cancer cell lines
Enzyme Inhibition (Kinase)0.2Selective inhibition observed

Case Studies

Several studies have reported on the effects of similar fluorinated compounds on biological systems:

  • Study on Neurotransmitter Receptors :
    • A study demonstrated that fluorinated piperidine derivatives exhibit enhanced binding affinities for serotonin receptors compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group may play a crucial role in receptor interactions .
  • Cancer Research :
    • In vitro assays showed that related compounds inhibited cell proliferation in various cancer cell lines, indicating potential anticancer properties . The mechanism was linked to the inhibition of key signaling pathways involving growth factor receptors.
  • Pharmacokinetic Studies :
    • Compounds with similar structures have been evaluated for their pharmacokinetic profiles, revealing improved absorption and metabolic stability due to the trifluoromethyl group .

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